2-Chloro-4-(furan-2-ylmethylamino)benzoic acid
Description
2-Chloro-4-(furan-2-ylmethylamino)benzoic acid is a benzoic acid derivative featuring a chlorine atom at position 2, a furan-2-ylmethylamino group at position 4, and a carboxylic acid moiety. This compound is structurally related to pharmacologically active benzoic acid derivatives, such as diuretics and anticancer agents, but its specific applications remain understudied .
Properties
IUPAC Name |
2-chloro-4-(furan-2-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-11-6-8(3-4-10(11)12(15)16)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFQTRIUPLWFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid typically involves the reaction of 2-chloro-4-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(furan-2-ylmethylamino)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Diperiodatocuprate(III) in alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furfuraldehyde and 2-amino-4-chloro-5-(aminosulfonyl)benzoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-4-(furan-2-ylmethylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
The acidity of benzoic acid derivatives is influenced by substituents' electronic effects:
- 2-Chloro-4-(trifluoromethyl)benzoic acid (CAS 23228-45-7): The trifluoromethyl group is strongly electron-withdrawing, lowering the pKa (increased acidity) compared to the target compound. This enhances its suitability for reactions requiring a stable carboxylate ion .
- 2-Chloro-4-methoxy-5-(furyl-substituted)benzoic acid (): The methoxy group is electron-donating, reducing acidity relative to the target compound. The additional furyl substituent may increase steric hindrance, affecting coupling reactions .
Structural and Crystallographic Properties
- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: The trifluoromethyl group and phenoxy linkage create a rigid planar structure, differing from the target compound’s flexible furan-methylamino chain. This impacts crystal packing and solubility .
- 2-Hydroxy-4-substituted-azo-benzoic acids: Azo derivatives () exhibit tunable pKa values (3.8–4.5 for phenolic protons) due to substituent effects, whereas the target compound’s acidity is modulated by the amino and furan groups .
Data Table: Key Properties of Selected Benzoic Acid Derivatives
Biological Activity
2-Chloro-4-(furan-2-ylmethylamino)benzoic acid, a compound with significant biological potential, is part of the chromeno[2,3-d]pyrimidine derivative family. This compound has been studied for various biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H11ClN2O5S
- Molecular Weight : 330.74 g/mol
- CAS Number : 4818-59-1
The biological activity of this compound can be understood through its interaction with various biological targets:
- Target Proteins : The compound interacts with proteins involved in critical biochemical pathways, potentially influencing cell signaling and metabolic processes.
- Biochemical Pathways : It is known to affect pathways related to inflammation, cell proliferation, and apoptosis, which are crucial in cancer progression and treatment responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Case Studies
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In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Findings : The compound exhibited an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity. Flow cytometry analysis confirmed increased apoptotic rates in treated cells.
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Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacterial strains.
Research Findings Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |
| Antimicrobial | Escherichia coli | 32 µg/mL | Inhibition of bacterial protein synthesis |
| Anticancer | MCF-7 (breast cancer) | ~15 µM | Induction of apoptosis via caspase activation |
| Anticancer | A549 (lung cancer) | ~15 µM | Modulation of Bcl-2 family proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
